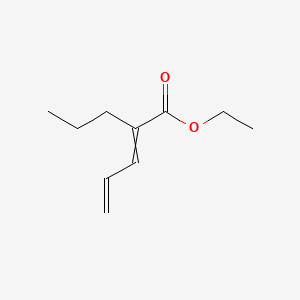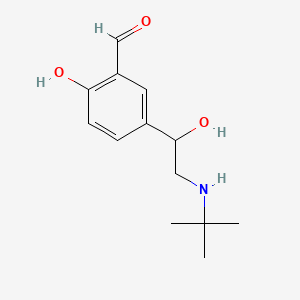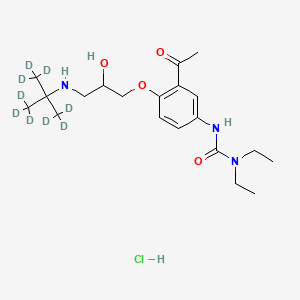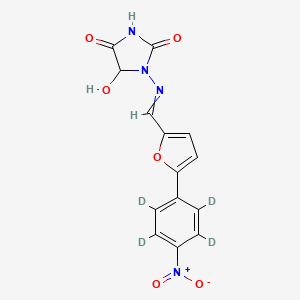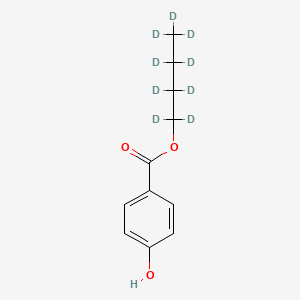
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is a chemical compound with the molecular formula C12H12D3N3O5 and a molecular weight of 284.28 . It is used in proteomics research and is an intermediate in the production of labeled Bendamustine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [2H]C ( [2H]) ( [2H])Nc1ccc (cc1NC (=O)CCCC (=O)O) [N+] (=O) [O-] . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the production of labeled Bendamustine , it likely participates in reactions related to the synthesis of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.28 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biochemical Industry Applications : Glutaric acid, a derivative of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3, finds extensive use in the biochemical industry. It can be produced through fermentation and bioconversion processes. Several biosynthesis pathways of glutaric acid have been characterized, particularly those involving its production from L-lysine using 5-aminovaleric acid (Yang et al., 2019).
Medical Research and Diagnostic Applications : Glutaric aciduria type I, a rare organic aciduria, is characterized by high levels of glutaric acid and its derivatives. This condition is diagnosed and managed by detecting elevated levels of glutaric acid and related metabolites. Newborn screening and metabolic treatment recommendations have been established for this disease (Kölker et al., 2011); (Boy et al., 2017).
Metabolic Engineering for Glutaric Acid Production : Studies have demonstrated the effectiveness of metabolic engineering in Corynebacterium glutamicum for high-level production of glutaric acid, emphasizing its potential in industrial applications (Han et al., 2020).
Reactive Extraction Optimization : Optimization of the reactive extraction process for glutaric acid recovery has been studied. This process is important for the environmentally friendly and cost-effective recovery of glutaric acid from industrial waste streams and fermentation broth (Kumar et al., 2021).
Enhanced Glutaric Acid Production : Research has focused on enhancing the production of glutaric acid through various biochemical processes, including the use of immobilized whole-cell systems and enzymatic bioconversions (Yang et al., 2020).
Pathomechanisms of Neurodegeneration : Studies on glutaric acid and its derivatives have contributed to understanding the pathomechanisms of neurodegeneration in conditions like glutaryl-CoA dehydrogenase deficiency, providing insights into excitotoxic mechanisms and neurotransmission imbalances (Kölker et al., 2004).
Analytical Methodologies : Advanced analytical methodologies have been developed for the detection and quantification of glutaric acid and its related metabolites, crucial for diagnosing metabolic disorders (Hagen et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1246817-31-1 |
|---|---|
Molekularformel |
C12H15N3O5 |
Molekulargewicht |
284.286 |
IUPAC-Name |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
InChI-Schlüssel |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Synonyme |
2’-(Methylamino)-5’-nitro-glutaranilic Acid-d3; 5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


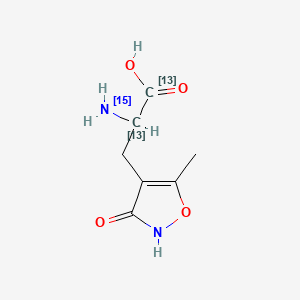
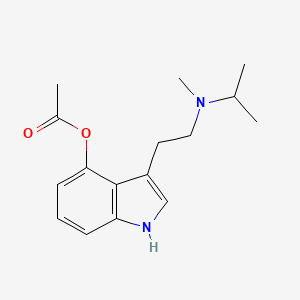
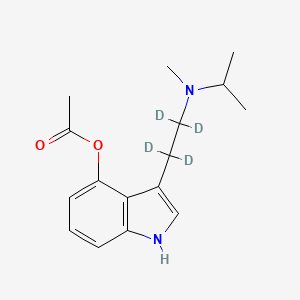



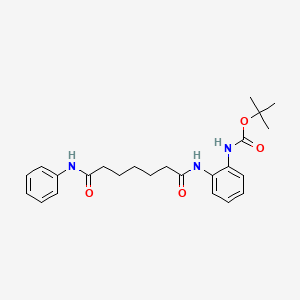
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
